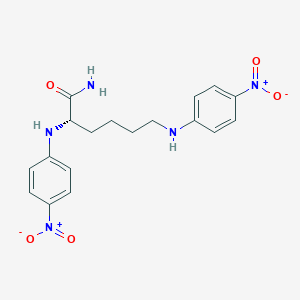
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features two 4-nitrophenyl groups attached to the lysinamide backbone, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide typically involves the reaction of L-lysine with 4-nitrophenyl derivatives under controlled conditions. One common method includes the use of 4-nitrophenyl chloroformate as a reagent, which reacts with L-lysine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The purification of the compound is typically done using chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitroso or nitro compounds.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted lysinamide derivatives.
Scientific Research Applications
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N2,N~6~-Bis(4-nitrophenyl)-L-lysinamide involves its interaction with specific molecular targets. The nitrophenyl groups can interact with enzymes and proteins, leading to inhibition or modification of their activity. The compound may also interfere with cellular pathways by binding to receptors or other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N~2~,N~6~-Bis(tert-butoxycarbonyl)-L-lysine 4-nitrophenyl ester: Similar in structure but with tert-butoxycarbonyl protecting groups.
N~2~,N~6~-Di-Boc-L-lysine 4-nitrophenyl ester: Another derivative with Boc protecting groups.
Uniqueness
N~2~,N~6~-Bis(4-nitrophenyl)-L-lysinamide is unique due to the presence of two nitrophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for studying specific interactions and reactions that are not possible with other similar compounds .
Properties
CAS No. |
917951-08-7 |
|---|---|
Molecular Formula |
C18H21N5O5 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
(2S)-2,6-bis(4-nitroanilino)hexanamide |
InChI |
InChI=1S/C18H21N5O5/c19-18(24)17(21-14-6-10-16(11-7-14)23(27)28)3-1-2-12-20-13-4-8-15(9-5-13)22(25)26/h4-11,17,20-21H,1-3,12H2,(H2,19,24)/t17-/m0/s1 |
InChI Key |
XRIHFWFWBWRSRV-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NCCCC[C@@H](C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NCCCCC(C(=O)N)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


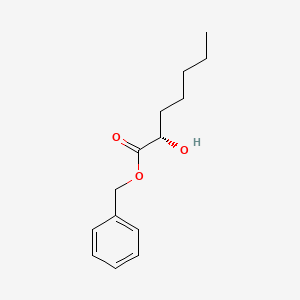

methanone](/img/structure/B14198294.png)
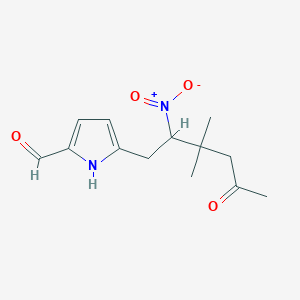
![5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B14198303.png)
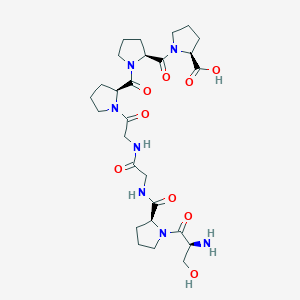
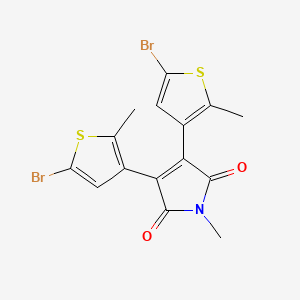
![2-[1-(4'-Ethyl[1,1'-biphenyl]-4-yl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14198308.png)
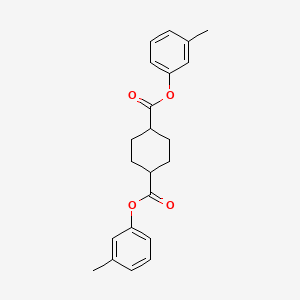
methanone](/img/structure/B14198310.png)
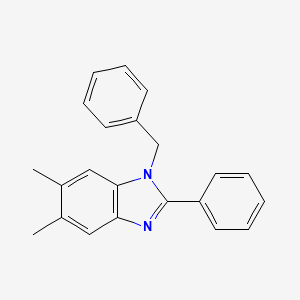
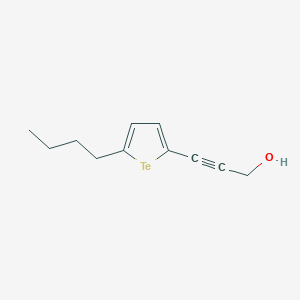
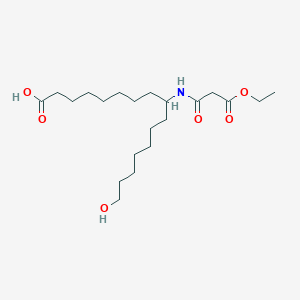
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)
